2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol
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Overview
Description
2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is also known by its IUPAC name (E)-2-(chroman-4-ylidene)ethan-1-ol . This compound is characterized by its chroman structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
The synthesis of 2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dihydro-2H-1-benzopyran-4-one with an appropriate aldehyde under basic conditions . The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Scientific Research Applications
2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol can be compared with other similar compounds, such as:
Chroman-4-one: A precursor in the synthesis of the target compound, known for its own biological activities.
2-(2,3-dihydro-4H-1-benzopyran-4-ylidene)ethanol: A structural isomer with different chemical properties and reactivity.
Benzopyran derivatives: A class of compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-(2,3-dihydrochromen-4-ylidene)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-5,12H,6-8H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIZSPERJJWAC-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=C/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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